molecular formula C20H23NO4 B158012 Corypalmine CAS No. 27313-86-6

Corypalmine

Cat. No. B158012
CAS RN: 27313-86-6
M. Wt: 341.4 g/mol
InChI Key: BMCZTYDZHNTKPR-UHFFFAOYSA-N
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Description

Corypalmine is an alkaloid isolated from Stephania cepharantha . It is known to be an inhibitor of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 of 128.0 μM . It is used for research purposes only .


Molecular Structure Analysis

Corypalmine has a molecular weight of 341.40 and its molecular formula is C20H23NO4 . The structure of Corypalmine is consistent with its NMR data .


Physical And Chemical Properties Analysis

Corypalmine has a molecular weight of 341.40 . It appears as a solid and its color ranges from white to off-white .

Scientific Research Applications

Application 1: Inhibition of Fungal Spore Germination

  • Summary of the Application : Corypalmine, an alkaloid, has been found to inhibit the germination of spores in various types of fungi . This makes it a potential candidate for use in controlling fungal diseases in plants.
  • Methods of Application or Experimental Procedures : The alkaloid Corypalmine was tested on a variety of plant pathogenic and saprophytic fungi, including Alternaria solani, A. brassicicola, A. brassicae, A. melongenae, Curvularia pallescens, C. lunata, C. maculans, Curvularia sp., Colletotrichum sp., Helminthosporium speciferum, H. frumentacei, H. pennisetti, Heterosporium sp., Penicillum sp., Ustilago cynodontis .
  • Results or Outcomes : The spore germination of all the tested fungi was inhibited by Corypalmine. Heterosporium sp. and Ustilago cynodontis were the most sensitive, with complete inhibition of spore germination observed at a very low concentration of 200 ppm. Curvularia palliscens, C. maculans and Curvularia sp. were less sensitive; complete inhibition of spore germination occurred at 400 ppm .

Application 2: Pharmacokinetic Study

  • Summary of the Application : Corypalmine has been used in a pharmacokinetic study to understand its behavior in the body after oral or intravenous administration .
  • Methods of Application or Experimental Procedures : A selective and sensitive ultra-performance liquid chromatography tandem mass spectrometry method was established and validated for determination of Corypalmine in mouse blood. A UPLC BEH C18 column was used to separate Corypalmine and berberrubine (internal standard) at 40°C .
  • Results or Outcomes : The method was successfully applied to study the pharmacokinetic parameters of Corypalmine in mouse by oral and intravenous administration, and finally, the bioavailability of Corypalmine was identified at 4.6% .

Safety And Hazards

Corypalmine is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Corypalmine research are not provided in the search results, the compound’s inhibitory action on prolyl endopeptidase/oligopeptidase (PREP/POP) suggests potential for further exploration in therapeutic applications where PREP/POP activity is implicated .

properties

IUPAC Name

2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZTYDZHNTKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903555
Record name NoName_4241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corypalmine

CAS RN

27313-86-6
Record name Tetrahydrojateorrhizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYPALMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZPV7979L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
H Wu, Q Yan, Z Fan, M Huang, J He… - Biomedical …, 2018 - Wiley Online Library
… corypalmine in micee or rats. Therefore, in our research, UPLC–MS/MS is applied to determinate the blood concentration of corypalmine … processes of corypalmine in mouse and obtain …
RHF Manske - Canadian Journal of Research, 1940 - cdnsciencepub.com
… Its lor,v melting point (171'C.) alone indicates that it is not identical with either d,l-corypalmine (mp 218" C.) or dl-isocorypalmine (mp 223" C.) (1). It is however isomeric with these bases …
Number of citations: 16 cdnsciencepub.com
J Slavík, L Slavíková - Collection of Czechoslovak chemical …, 1989 - cccc.uochb.cas.cz
… Interestingly, our plant material contained ( + )-corypalmine (lla) as the dominant phenolic … the dominant alkaloids and did not find corypalmine at all. Quaternary protoberberines (about 0…
Number of citations: 25 cccc.uochb.cas.cz
F Wu, M Wu, C Zhong, J Peng, M Wu… - Journal of …, 2022 - Wiley Online Library
In this study, we established a comprehensive high‐performance liquid chromatography coupled with diode array detection and high‐resolution mass spectrometry method to identify …
RHF Manske - Canadian Journal of Research, 1939 - cdnsciencepub.com
… It does not appear to be identical with l-corypalmine, with alkaloid F25, or with alkaloid F32. Unfortunately the analyst lost the sample after having determined nitrbgen and methoxyl, so …
Number of citations: 16 cdnsciencepub.com
S Maurya, JS Srivastava, RN Jha, VB Pandey… - Folia microbiologica, 2002 - Springer
Inhibition activity of the alkaloid (−)-corypalmine on spore germination of plant pathogenic and saprophytic fungi (Alternaria solani, A brassicicola, A. brassicae, A. melongenae, …
Number of citations: 32 link.springer.com
J Slavík, L Slavíková - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… and methanol to afford bulbocapnine (18'03 g), corypalmine (40 mg), isocorypalmine (8·6 mg) and … In the mother liquors apocavidine, corypalmine and isocorypalmine were detected in …
Number of citations: 49 cccc.uochb.cas.cz
E Brochmann-Hanssen, HC Chiang - The Journal of Organic …, 1977 - ACS Publications
… Schefferine was found to have the same structure as kikemanine [(-)-corydalmine] (8), and discretinine was shown to be corypalmine (14) by comparison with authentic samples. …
Number of citations: 18 pubs.acs.org
RHF Manske - Canadian Journal of Research, 1940 - cdnsciencepub.com
… In admixture rvith l-corypalmine or r,r,ith l-isocorypaimine it became completely liquid at 22A" a. That it is the d-form of the latter is evident from its optical …
Number of citations: 19 cdnsciencepub.com
J Slavík, L Dolejš, L Slavíková - Collection of Czechoslovak …, 1985 - cccc.uochb.cas.cz
From the strongly polar fraction from the tubers of Corydalis solida (L.) SW., a new quaternary alkaloid, (+)-N-methyllaudanidinium iodide, was isolated after conversion to iodides. Mass …
Number of citations: 1 cccc.uochb.cas.cz

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